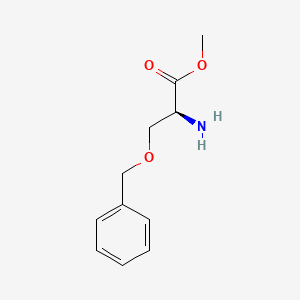![molecular formula C7H5ClN2 B12842817 2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)
2-Chloro-1H-pyrrolo[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 2-Chloro-1H-pyrrolo[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route might involve the reaction of a pyridine derivative with a chloro-substituted pyrrole under the influence of a base and a suitable solvent. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
2-Chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethyl sulfoxide, and catalysts like palladium.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonds and hydrophobic interactions with amino acid residues in the binding site.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with the chlorine atom at a different position, which can affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern, leading to different chemical and biological properties.
7-Azaindole: A related compound with a nitrogen atom in the pyridine ring, which can influence its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C7H5ClN2 |
|---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
2-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H |
InChI-Schlüssel |
JDUCNCGXZJVHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1NC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-{[2-acetyl-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12842774.png)


![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)



![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)


